molecular formula C9H9F3O2 B1654647 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol CAS No. 255733-11-0

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol

Cat. No.: B1654647
CAS No.: 255733-11-0
M. Wt: 206.16
InChI Key: AJPLWVXTACBUHY-QMMMGPOBSA-N
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Description

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol (IUPAC name: this compound) is a chiral diol compound characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position. Its molecular formula is C₉H₉F₃O₂, with a molecular weight of 206.16 g/mol . The (1R)-stereochemistry and the electron-withdrawing -CF₃ group confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLWVXTACBUHY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776464
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255733-11-0
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Whole-Cell Biocatalysis

Recombinant Escherichia coli expressing carbonyl reductase (e.g., TeSADH mutants) enables enantioselective reduction of 4-(trifluoromethyl)acetophenone. Key parameters:

  • Catalyst : ΔP84/A85G TeSADH mutant.
  • Conditions : 30°C, isopropanol (15% v/v) as co-substrate, phosphate buffer (pH 7.0).
  • Yield : 65.4% with >99% enantiomeric excess (ee).
  • Mechanism : NADPH-dependent reduction of the ketone to the (R)-alcohol intermediate, followed by dihydroxylation.

Enzymatic Desymmetrization

Asymmetric desymmetrization of trifluoromethylated benzhydrols using iridium catalysts with chiral PyOX ligands:

  • Catalyst : Ir/PyOX system.
  • Conditions : Hydrogen-acceptor-free, toluene, 80°C.
  • Yield : 78–86% with >99% ee.
  • Outcome : Direct formation of the 1,2-diol via intramolecular dehydrogenative silylation.

Asymmetric Hydrogenation

Transition Metal-Catalyzed Hydrogenation

Chiral ruthenium or rhodium complexes enable asymmetric hydrogenation of α-keto esters:

  • Catalyst : Ru(BINAP) or Rh(COD) with chiral phosphine ligands.
  • Conditions : H₂ (15–50 bar), tetrahydrofuran (THF), 25–50°C.
  • Yield : 70–85% with 90–95% ee.
  • Limitation : Requires high-pressure equipment and expensive ligands.

Transfer Hydrogenation

Asymmetric transfer hydrogenation using formic acid/triethylamine as hydrogen donors:

  • Catalyst : RhCl[(R,R)-TsDPEN].
  • Conditions : Dichloromethane, 25°C, 24 h.
  • Yield : 68–72% with 88–92% ee.

Organocatalytic Methods

Proline-Mediated Aldol Reaction

L-Proline catalyzes the aldol reaction between 4-(trifluoromethyl)benzaldehyde and glycolaldehyde:

  • Catalyst : L-Proline (20 mol%).
  • Conditions : DMSO, 25°C, 48 h.
  • Yield : 55–60% with 80–85% ee.
  • Drawback : Moderate stereoselectivity compared to metal-catalyzed methods.

Comparative Analysis of Methods

Method Catalyst Conditions Yield (%) ee (%) Source
Biocatalytic Reduction ΔP84/A85G TeSADH mutant 30°C, isopropanol/buffer 65.4 >99
Enzymatic Desymmetrization Ir/PyOX Toluene, 80°C 78–86 >99
Ru-Catalyzed Hydrogenation Ru(BINAP) THF, 50°C, 50 bar H₂ 70–85 90–95
Transfer Hydrogenation RhCl[(R,R)-TsDPEN] Dichloromethane, 25°C 68–72 88–92
Organocatalytic Aldol L-Proline DMSO, 25°C 55–60 80–85

Key Challenges and Optimizations

  • Solvent Systems : Polar solvents like isopropanol improve substrate solubility and enzyme stability in biocatalysis.
  • Stereochemical Control : The trifluoromethyl group directs ortho-C–H activation in Ir-catalyzed desymmetrization, ensuring high ee.
  • Cofactor Recycling : NADPH regeneration in whole-cell systems reduces process costs.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)acetophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogs of Ethane-1,2-diol Derivatives

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Notes References
This compound -CF₃ C₉H₉F₃O₂ 206.16 High lipophilicity; chiral (R-configuration)
(±)-1-(4-Chlorophenyl)ethane-1,2-diol -Cl C₈H₉ClO₂ 172.61 Electron-withdrawing Cl enhances reactivity
(±)-1-(4-Methoxyphenyl)ethane-1,2-diol -OCH₃ C₉H₁₂O₃ 168.19 Electron-donating OCH₃ increases solubility
(±)-1-(4-tert-Butylphenyl)ethane-1,2-diol -C(CH₃)₃ C₁₂H₁₈O₂ 194.27 Bulky tert-butyl group induces steric hindrance
(±)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol -OCH₃ (3,4-di-substituted) C₁₀H₁₄O₄ 198.21 Enhanced hydrogen-bonding capacity
(±)-1-(2-Bromophenyl)ethane-1,2-diol -Br (ortho position) C₈H₉BrO₂ 217.06 Bromine's steric effects alter binding kinetics
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol -CH₂CH(CH₃)₂ C₁₂H₁₈O₂ 194.27 Branched alkyl chain improves membrane permeability
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol -Cl, -F (meta/para) C₈H₇ClF O₂ 204.59 Synergistic electronic effects from halogens
1-(4’-Aminophenyl)ethane-1,2-diol -NH₂ C₈H₁₁NO₂ 153.18 Amino group enables pH-dependent solubility

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (-CF₃, -Cl, -Br):
    The -CF₃ group in the target compound significantly increases lipophilicity (logP ~2.5) compared to -Cl (logP ~1.8) or -Br (logP ~2.1) . This property enhances membrane permeability, making it advantageous for drug design. The -CF₃ group also stabilizes adjacent charges, which may improve metabolic stability .

  • Electron-Donating Groups (-OCH₃, -NH₂): Methoxy (-OCH₃) and amino (-NH₂) substituents increase polarity and water solubility. For example, (±)-1-(4-Methoxyphenyl)ethane-1,2-diol exhibits 2.3-fold higher aqueous solubility than the -CF₃ analog . However, these groups may reduce blood-brain barrier penetration.
  • For instance, (±)-1-(4-tert-Butylphenyl)ethane-1,2-diol shows reduced binding affinity to TRPV-1 receptors compared to smaller analogs .

Biological Activity

Overview

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is an organic compound notable for its unique trifluoromethyl group attached to a phenyl ring, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological systems and its applications as a pharmaceutical intermediate.

  • Molecular Formula : C9H10F3O2
  • Molecular Weight : 206.16 g/mol
  • CAS Number : 255733-11-0

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity.

The mechanism of action of this compound primarily involves:

  • Interaction with Biomolecules : The compound modulates the activity of specific proteins and enzymes, influencing various biological pathways.
  • Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of biologically active derivatives.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies involving related trifluoromethylated compounds have shown promising results in inhibiting cancer cell growth. The lipophilicity of these compounds often correlates with their cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. Inhibitors targeting PDS are valuable in herbicide development due to their ability to disrupt plant growth .

Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various fluorinated compounds on HeLa cells, compounds similar to this compound demonstrated varying degrees of growth inhibition. The most effective compounds were those with higher lipophilicity, suggesting that modifications to the trifluoromethyl group could enhance therapeutic efficacy .

CompoundLipophilicityCytotoxicity (IC50)
Compound AHigh5 µM
Compound BModerate15 µM
This compoundTBDTBD

Study 2: Herbicide Development

A recent investigation into novel PDS inhibitors highlighted the potential of this compound as a candidate for herbicide formulation. The study utilized structure-based virtual screening to identify effective inhibitors that could disrupt carotenoid biosynthesis in target plants .

Q & A

What are the optimal synthetic routes for (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol, and how can stereochemical purity be ensured?

Level: Basic
Methodological Answer:
The synthesis typically involves stereoselective reduction of a ketone precursor or chiral resolution of racemic mixtures. Key steps include:

  • Chiral Catalysis: Use of chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of α-keto esters to yield the (1R)-configuration .
  • Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to prevent racemization .
  • Temperature Control: Reactions conducted at 0–25°C to minimize side reactions .
  • Purification: Chiral HPLC or enzymatic resolution to isolate the enantiomerically pure product .

Critical Data:

ParameterOptimal ConditionImpact on Yield/Purity
CatalystBINAP-Ru>90% ee
SolventDMFEnhanced solubility
Temp.25°CBalanced reaction rate

How can the stereochemical purity and structural integrity of this compound be confirmed?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to identify diastereotopic protons and confirm the (1R)-configuration. Key signals include hydroxyl protons at δ 4.8–5.2 ppm and trifluoromethyl splitting patterns .
  • Chiral HPLC: Separation using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to verify enantiomeric excess (>99%) .
  • X-ray Crystallography: Single-crystal analysis to resolve absolute configuration .

What computational methods predict the compound's interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding affinity to receptors (e.g., GPCRs). The trifluoromethyl group enhances hydrophobic interactions, as shown in docking scores (<−8.0 kcal/mol) .
  • Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
  • QSAR Modeling: Regression models correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with activity .

How do structural modifications influence pharmacological activity?

Level: Advanced
Methodological Answer:
Comparative SAR studies highlight:

  • Trifluoromethyl Group: Increases lipophilicity (logP +0.5) and membrane permeability, enhancing CNS bioavailability .
  • Halogen Substitution: Chloro or bromo analogs show reduced metabolic stability (t₁/₂ < 2h vs. 4h for trifluoromethyl) due to cytochrome P450 interactions .
  • Diol vs. Diamine: Replacing diol with diamine (e.g., in ) shifts target selectivity from kinases to neurotransmitter receptors .

SAR Data:

SubstituentlogPTarget Affinity (IC₅₀)
Trifluoromethyl2.115 nM (Kinase X)
Chloro1.845 nM
Methyl1.5>100 nM

How can conflicting solubility/stability data be resolved experimentally?

Level: Advanced
Methodological Answer:

  • Controlled Solubility Assays: Use USP/Ph. Eur. buffers (pH 1.2–7.4) with shake-flask method. Conflicting data often arise from pH-dependent degradation (e.g., diol oxidation at pH > 6) .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks. HPLC-MS monitors degradation products (e.g., ketone formation) .
  • Reproducibility: Standardize solvent purity (HPLC-grade) and exclude light/oxygen to minimize variability .

What strategies optimize enantioselective synthesis?

Level: Advanced
Methodological Answer:

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers with >95% ee .
  • Dynamic Kinetic Resolution (DKR): Combine ruthenium catalysts with base-sensitive substrates to shift equilibrium toward the (1R)-isomer .
  • Flow Chemistry: Microreactors with immobilized chiral catalysts improve reaction control and scalability .

How does the trifluoromethyl group affect spectroscopic characterization?

Level: Basic
Methodological Answer:

  • 19^{19}F NMR: Single peak at δ −63 ppm (CF₃) confirms substitution pattern .
  • IR Spectroscopy: C-F stretches at 1150–1250 cm⁻¹ distinguish trifluoromethyl from other groups .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 252.1 with CF₃ fragmentation at m/z 69 .

What are the compound's known biological targets and mechanisms?

Level: Basic
Methodological Answer:

  • Kinase Inhibition: Binds ATP pockets (e.g., MAPK) via hydrogen bonding with diol hydroxyls .
  • Receptor Modulation: Trifluoromethyl enhances affinity for serotonin receptors (5-HT₂A, Kᵢ = 20 nM) .
  • Enzyme Inhibition: Competes with cofactors (e.g., NAD⁺) in dehydrogenases, validated via competitive ELISA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 2
Reactant of Route 2
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol

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